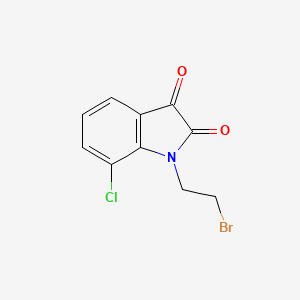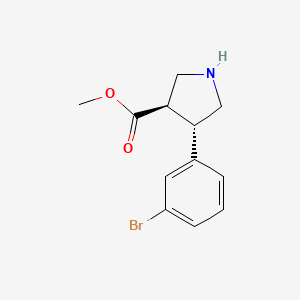
trans-Methyl-4-(3-bromophenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylate ester, which may contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Bromophenyl Group: This step may involve a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The bromophenyl group may participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a ligand in biochemical studies or as a probe in molecular biology.
Industry: Could be used in the production of advanced materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
rel-Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate: Lacks the bromine substituent, which may affect its reactivity and biological activity.
rel-Methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate: The position of the bromine atom is different, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromophenyl group in rel-Methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate may confer unique reactivity and selectivity in chemical reactions. Additionally, the chiral nature of the compound could result in specific interactions with biological targets, making it valuable in drug development and other applications.
属性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
methyl (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1 |
InChI 键 |
ZMYRJTJFKAEHHZ-MNOVXSKESA-N |
手性 SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Br |
规范 SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



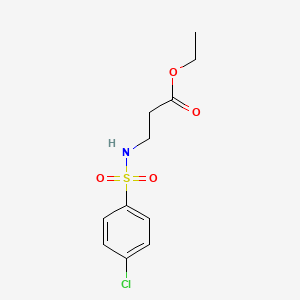
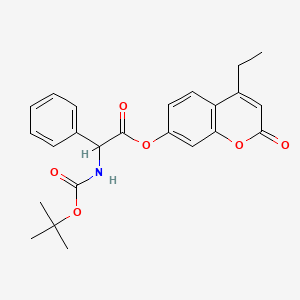
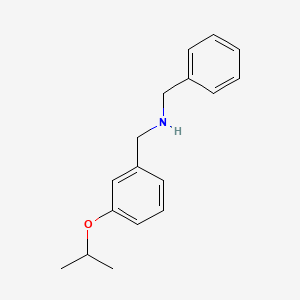
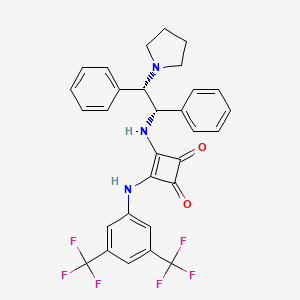

![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)


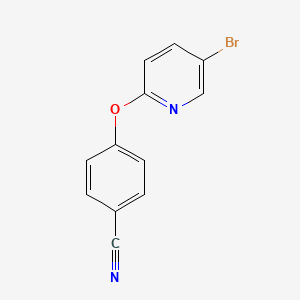

![n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B14904540.png)
